molecular formula C22H25ClN2O2 B1239694 4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid CAS No. 86621-92-3

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid

Cat. No.: B1239694
CAS No.: 86621-92-3
M. Wt: 384.9 g/mol
InChI Key: YQIGCNRBMYEJID-OWOJBTEDSA-N
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Description

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid is an organic compound belonging to the class of phenethylamines. This compound features a phenyl group substituted at the second position by an ethan-1-amine moiety. It is known for its complex structure, which includes a piperazine ring and a chlorocinnamyl group .

Scientific Research Applications

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid has several scientific research applications:

Mechanism of Action

This compound is known to act as an antagonist of 7-dehydrocholesterol reductase . This enzyme plays a crucial role in cholesterol synthesis, and its inhibition can have significant effects on cellular function .

Future Directions

While specific future directions for this compound could not be retrieved, compounds with similar structures are often subjects of research in medicinal chemistry. They may be modified and tested for various biological activities, with the aim of developing new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-(3-(4-chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
  • 4-(2-(4-(3-(4-chlorophenyl)-2-propenyl)-1-piperazinyl)ethyl)-benzoic acid
  • Benzoic acid, 4-[2-[4-[3-(4-chlorophenyl)-2-propen-1-yl]-1-piperazinyl]ethyl]-

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27/h1-10H,11-17H2,(H,26,27)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGCNRBMYEJID-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86621-92-3
Record name BM 15766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086621923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
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4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
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4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
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4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
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4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid
Reactant of Route 6
4-(2-(4-(3-(4-Chlorophenyl)allyl)piperazin-1-yl)ethyl)benzoic acid

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